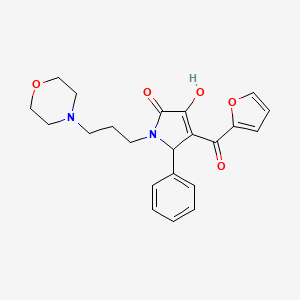

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a structurally complex pyrrol-2-one derivative characterized by:

- Core structure: A 1H-pyrrol-2(5H)-one scaffold with hydroxyl and ketone functionalities at positions 3 and 2, respectively.

- Substituents: A furan-2-carbonyl group at position 4, introducing aromatic and electron-rich properties.

This compound belongs to a broader class of bioactive pyrrol-2-ones, which are frequently explored for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(17-8-4-13-29-17)18-19(16-6-2-1-3-7-16)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,26H,5,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPDOKPHDWAKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include furan-2-carboxylic acid, phenylhydrazine, and morpholine. The reaction conditions may involve:

Condensation reactions: Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.

Substitution reactions: Introducing the morpholinopropyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:

Catalysts: Using catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

Temperature control: Maintaining optimal temperatures to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The furan and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: As a potential drug candidate for treating diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:

Bind to active sites: Inhibiting or activating enzyme activity.

Modulate signaling pathways: Affecting cellular processes.

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

- Key difference : Substitutes the furan-2-carbonyl group with a 4-chlorobenzoyl substituent.

- Impact: Higher lipophilicity (Cl > F) may improve membrane permeability. Potential for halogen bonding in molecular interactions.

- Molecular weight : 440.924 g/mol (vs. 437.45 g/mol for the furan analogue) .

Analogues with Varied N-Substituents

1-Cyclohexyl-5-hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2(5H)-one (28)

1-Benzyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (35)

- Key difference: Uses a benzyl group instead of morpholinopropyl.

- Biological activity: Moderate antiestrogenic activity (IC₅₀ = 5.8 μM) .

Analogues with Heterocyclic Modifications

4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

- Key difference : Incorporates a 4-hydroxy-3-methoxyphenyl group at position 3.

- Molecular weight: 505.079 g/mol (higher than the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Morpholinopropyl chain: This substituent’s tertiary amine and ether functionalities likely enhance solubility and bioavailability compared to simpler alkyl or aryl groups .

- Gaps in data : While antiestrogenic activities are reported for analogues , the target compound’s specific pharmacological profile remains unstudied.

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activity based on available research findings.

Structural Characteristics

The compound has a molecular formula of and a molecular weight of 397.42 g/mol. Its structure includes several functional groups such as a furan carbonyl, hydroxyl, and morpholinopropyl moieties, contributing to its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C21H23N3O5 |

| Molecular Weight | 397.42 g/mol |

| CAS Number | Not specified |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Condensation Reactions : Combining furan-2-carboxylic acid with phenylhydrazine under acidic or basic conditions to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the pyrrole ring.

- Substitution Reactions : Introducing the morpholinopropyl group through nucleophilic substitution.

These reactions require optimization for yield and purity, often utilizing purification techniques like recrystallization or chromatography.

Biological Activity

Research indicates that derivatives of pyrrole compounds exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The presence of hydroxyl and carbonyl groups can modulate inflammatory pathways, potentially reducing inflammation in biological systems.

Comparative Biological Activity

A comparative analysis with similar compounds highlights the unique biological profiles associated with different structural features:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Pyrrole Derivatives | Contains pyrrole ring | Antimicrobial, anticancer |

| Furan-based Compounds | Incorporates furan rings | Antifungal, anti-inflammatory |

| Morpholine Derivatives | Contains morpholine rings | Antimicrobial, analgesic |

The mechanism of action for this compound likely involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.